N-Hexadecanoyl-phenylalanine mono sodiumsalt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecanoyl-phenylalanine mono sodiumsalt typically involves the acylation of phenylalanine with hexadecanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include an inert atmosphere (e.g., nitrogen) and a solvent such as dichloromethane (DCM). The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecanoyl-phenylalanine mono sodiumsalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or other anions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of new sodium salts or other ionic compounds
Scientific Research Applications
N-Hexadecanoyl-phenylalanine mono sodiumsalt has a wide range of applications in scientific research:
Drug Delivery: The compound enhances the delivery of drugs to specific cells and tissues, improving the efficacy of treatments for various diseases.
Vaccine Development: It is used in the development of vaccines to enhance the immune response to antigens.
Cellular Signaling: The compound modulates cellular signaling pathways and gene expression, making it valuable in studies related to inflammation and immune response.
Biochemical Research: It is used to study the interactions between fatty acids and amino acids, providing insights into the structure and function of biomolecules.
Mechanism of Action
N-Hexadecanoyl-phenylalanine mono sodiumsalt exerts its effects by binding to cell membranes and facilitating the uptake of molecules into cells. The fatty acid portion interacts with the hydrophobic regions of cell membranes, while the amino acid portion interacts with specific receptors on the cell surface. This interaction leads to the internalization of the compound and the molecules it carries. The compound can activate the NF-κB signaling pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
N-Hexadecanoyl-phenylalanine mono sodiumsalt is unique due to its combination of a fatty acid and an amino acid, which imparts distinct properties and applications. Similar compounds include:
N-Hexadecanoyl-L-alanine: Another fatty acid-amino acid conjugate with different biological activities.
N-Dodecanoyl-L-phenylalanine: A shorter-chain fatty acid conjugate with different solubility and membrane interaction properties.
These compounds share some similarities in their structure and function but differ in their specific applications and effects.
Properties
IUPAC Name |
sodium;2-(hexadecanoylamino)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22;/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFAHHCXKMAZAB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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